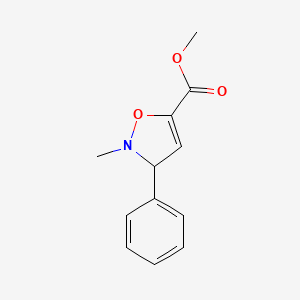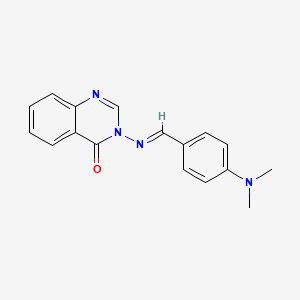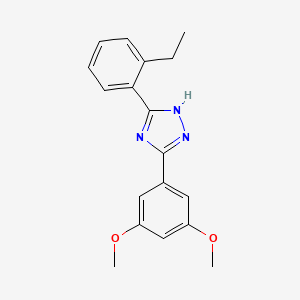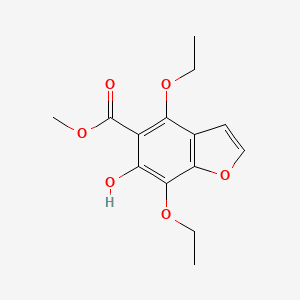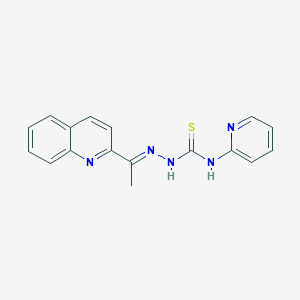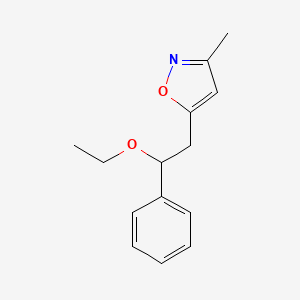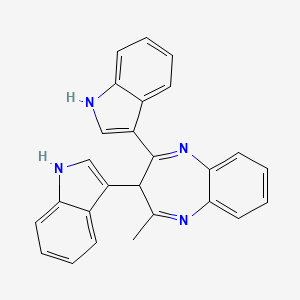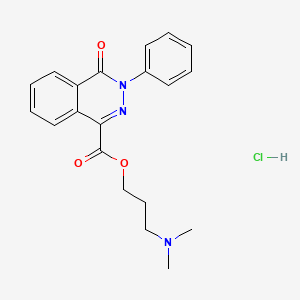
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride is a complex organic compound with a unique structure that includes a phthalazine ring, a phenyl group, and a dimethylamino propyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride typically involves the esterification of 1-Phthalazinecarboxylic acid with 3-(dimethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinecarboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenyl-phthalazine-1-carboxylic acid: Shares a similar core structure but lacks the dimethylamino propyl ester group.
3,4-dihydro-4-oxo-3-propyl-1-phthalazinecarboxylic acid: Another related compound with variations in the substituent groups.
Uniqueness
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
21131-15-7 |
|---|---|
Molecular Formula |
C20H22ClN3O3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 4-oxo-3-phenylphthalazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H21N3O3.ClH/c1-22(2)13-8-14-26-20(25)18-16-11-6-7-12-17(16)19(24)23(21-18)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3;1H |
InChI Key |
VYDSKPDPXZUJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



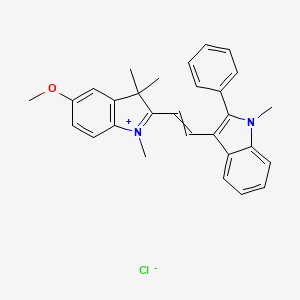

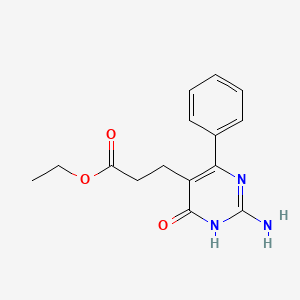

![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
